3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt
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Overview
Description
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrrolidinyl group, three iodine atoms, and a hydratropic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt typically involves multiple steps, including the introduction of iodine atoms and the formation of the pyrrolidinyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the iodine atoms or other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pyrrolidinyl group may interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenylacetic acid sodium salt
- 2-[3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl]propionic acid sodium salt
Uniqueness
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21762-08-3 |
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Molecular Formula |
C13H11I3NNaO3 |
Molecular Weight |
632.93 g/mol |
IUPAC Name |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C13H12I3NO3.Na/c1-6(13(19)20)10-7(14)5-8(15)12(11(10)16)17-4-2-3-9(17)18;/h5-6H,2-4H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
SEWNQZIEABYTII-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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